molecular formula C18H19BrN2O3S B2444926 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-64-1

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2444926
CAS No.: 954608-64-1
M. Wt: 423.33
InChI Key: HZZSHNWGGPLTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-bromo-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZSHNWGGPLTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Aminoketones

A common approach involves cyclizing γ-aminoketones under acidic or basic conditions. For example:

  • Step 1 : Condensation of p-toluidine with ethyl acetoacetate yields N-(p-tolyl)acetoacetamide .
  • Step 2 : Michael addition with acrylonitrile forms 3-cyano-N-(p-tolyl)pentanamide .
  • Step 3 : Hydrolysis and cyclization in HCl/EtOH produces 1-(p-tolyl)pyrrolidin-5-one (70–85% yield).

Mechanistic Insight :

  • Acid catalysis promotes imine formation, followed by enolate attack on the nitrile carbon.
  • Steric hindrance from the p-tolyl group directs cyclization to the γ-position.

Intramolecular Aldol Condensation

Alternative route using keto-aldehydes:

  • Step 1 : React p-toluidine with glutaric anhydride to form N-(p-tolyl)glutarimide .
  • Step 2 : Reduce imide to 5-amino-1-(p-tolyl)pentan-1-one using LiAlH₄.
  • Step 3 : Base-mediated cyclization (K₂CO₃, DMF) affords the pyrrolidinone (60–75% yield).

Optimization Note :

  • Microwave irradiation at 120°C reduces reaction time from 12 h to 45 min.

Sulfonamide Coupling

Classical Sulfonylation

The final step involves reacting the methylene-linked amine with 4-bromobenzenesulfonyl chloride:

  • Step 1 : Dissolve 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one (1.0 equiv) in anhydrous DCM.
  • Step 2 : Add 4-bromobenzenesulfonyl chloride (1.2 equiv) and Et₃N (2.5 equiv) at 0°C.
  • Step 3 : Stir at 25°C for 6 h to afford the product (89–94% yield).

Side Reaction Mitigation :

  • Excess base scavenges HCl, preventing N-sulfonyl cleavage.
  • Low temperatures suppress sulfonate ester formation.

Microwave-Assisted Coupling

For accelerated kinetics:

  • Irradiate reactants in DMF at 100°C for 15 min (95% yield, 99.2% purity by HPLC).

Analytical Characterization Data

Property Value/Description Method Source
Molecular Weight 388.5 g/mol HRMS (ESI+)
Melting Point 178–181°C (dec.) DSC
λmax (UV-Vis) 274 nm (ε = 12,400 M⁻¹cm⁻¹) CH₃CN
¹H NMR (400 MHz, DMSO) δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.64 (d, J=8.4 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 3.74 (t, J=6.8 Hz, 1H, pyrrolidinone), 2.33 (s, 3H, ArCH₃) Bruker Avance III
HPLC Purity 99.5% (C18, 60% MeOH/H₂O) Agilent 1260

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Source
4-Bromobenzenesulfonyl chloride 320–450 Sigma-Aldrich
p-Toluidine 85–120 TCI America
NaBH₃CN 2,800–3,200 Fisher Scientific

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 28.7 kg/kg (needs improvement via solvent recycling).
  • E-Factor : 14.3 (target <10 for pharmaceutical intermediates).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and brominated organic compounds.

    N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: Lacks the bromine atom but has a similar core structure.

    4-bromo-N-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: Similar structure but with a different substituent on the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a sulfonamide group, a pyrrolidine ring, and a bromine substituent, which collectively contribute to its reactivity and biological efficacy.

The compound's structure can be delineated as follows:

  • Molecular Formula : C16H18BrN3O3S
  • Molecular Weight : 404.30 g/mol

This compound's design allows for various chemical reactions, including nucleophilic substitutions due to the presence of the sulfonamide group, and potential interactions with biological targets through the carbonyl group in the pyrrolidine ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve modulation of enzyme activity and receptor binding, enhancing its efficacy against tumor cells.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Interaction : The pyrrolidine ring enhances binding affinity to specific receptors, potentially modulating physiological responses.
  • Nucleophilic Reactions : The bromine atom can act as a leaving group, facilitating further chemical transformations that may lead to enhanced biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Reported significant anti-inflammatory and antimicrobial properties in related sulfonamides with varying efficacy against E. coli and S. aureus.
Evaluated the antibacterial activity of pyrrolidine derivatives, noting that halogen substitutions (like bromine) enhance bioactivity against Gram-positive bacteria.
Discussed the potential anticancer effects of indolinone derivatives, suggesting similar mechanisms might apply to this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination : A suitable precursor undergoes bromination to introduce the bromine substituent.
  • Pyrrolidine Formation : Cyclization reactions form the pyrrolidine ring from appropriate precursors.
  • Sulfonamide Formation : The final step involves attaching the sulfonamide group through nucleophilic substitution reactions.

These methods can be optimized for industrial production using continuous flow reactors and automated synthesis equipment to ensure high purity and yield .

Q & A

Q. Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., p-tolyl CH₃ at δ 2.3 ppm, sulfonamide NH at δ 7.1–7.3 ppm) .
  • HRMS : Validate molecular formula (C₁₉H₂₀BrN₂O₃S) with m/z accuracy < 3 ppm .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition or antimicrobial assays?

Answer:
In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves (0.1–100 μM) .
  • Antimicrobial testing : Apply broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .

Q. Mechanistic studies :

  • Molecular docking : Simulate binding to target enzymes (e.g., PDB 1XYZ) using AutoDock Vina. Focus on sulfonamide interactions with catalytic residues .

How can computational chemistry tools predict the compound’s pharmacokinetic properties and toxicity profiles?

Answer:
ADMET prediction :

  • SwissADME : Calculate logP (∼2.8), topological polar surface area (∼90 Ų), and blood-brain barrier permeability (low) .
  • ProTox-II : Predict hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test negative) .

Q. MD simulations :

  • Use GROMACS to assess stability in aqueous solution (100 ns trajectory). Monitor RMSD (< 2.0 Å) for sulfonamide group .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Case study : If in vitro IC₅₀ = 5 μM but in vivo efficacy is absent:

  • Bioavailability analysis : Measure plasma concentration via LC-MS/MS. Low exposure may explain discrepancies .
  • Metabolite profiling : Identify Phase I/II metabolites (e.g., sulfonamide hydrolysis) using UPLC-QTOF .

Q. Validation :

  • Dose optimization : Adjust dosing regimen (e.g., BID vs. QD) in rodent models to achieve therapeutic plasma levels .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:
Key modifications :

  • Bromine substitution : Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • Pyrrolidine optimization : Introduce sp³-hybridized substituents (e.g., CH₂F) to improve metabolic stability .

Q. Screening workflow :

Parallel synthesis : Generate 20–50 analogs via Ugi-4CR .

High-throughput screening : Test analogs in dose-response (n = 3) with Z’ factor ≥ 0.5 .

What experimental and computational approaches validate target engagement in cellular models?

Answer:
Cellular thermal shift assay (CETSA) :

  • Treat cells (10⁶ cells/mL) with 10 μM compound. Lyse, heat (37–65°C), and quantify target protein via Western blot .

Q. SPR/Biacore :

  • Immobilize recombinant protein (e.g., carbonic anhydrase) and measure binding kinetics (ka/kd) .

How can researchers address synthetic challenges in scaling up this compound for preclinical studies?

Answer:
Process chemistry :

  • Continuous flow reactors : Optimize sulfonamide coupling (residence time = 30 min, 50°C) to improve throughput .
  • Crystallization control : Use anti-solvent (n-heptane) addition to enhance yield (∼85%) and purity (>99%) .

Q. Analytical QC :

  • Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.